{[(2-amino-4-phenyl-1H-imidazol-1-yl)amino]methylidene}propanedinitrile
Description
2-{[(2-AMINO-4-PHENYL-1H-IMIDAZOL-1-YL)AMINO]METHYLENE}MALONONITRILE is a complex organic compound featuring an imidazole ring, which is a five-membered heterocyclic moiety containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .
Properties
Molecular Formula |
C13H10N6 |
|---|---|
Molecular Weight |
250.26 g/mol |
IUPAC Name |
2-[[(2-amino-4-phenylimidazol-1-yl)amino]methylidene]propanedinitrile |
InChI |
InChI=1S/C13H10N6/c14-6-10(7-15)8-17-19-9-12(18-13(19)16)11-4-2-1-3-5-11/h1-5,8-9,17H,(H2,16,18) |
InChI Key |
SQPPJKZHNNCJGA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(C(=N2)N)NC=C(C#N)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-AMINO-4-PHENYL-1H-IMIDAZOL-1-YL)AMINO]METHYLENE}MALONONITRILE typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate various functional groups, including arylhalides and heterocycles .
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve large-scale synthesis using similar cyclization techniques. The process is optimized for yield and purity, ensuring the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2-{[(2-AMINO-4-PHENYL-1H-IMIDAZOL-1-YL)AMINO]METHYLENE}MALONONITRILE undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride (NaBH4).
Substitution: The imidazole ring allows for substitution reactions, where different substituents can be introduced at various positions on the ring.
Common Reagents and Conditions
Oxidation: TBHP in the presence of a catalyst.
Reduction: NaBH4 in an appropriate solvent.
Substitution: Various electrophiles and nucleophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce a wide range of functional groups .
Scientific Research Applications
2-{[(2-AMINO-4-PHENYL-1H-IMIDAZOL-1-YL)AMINO]METHYLENE}MALONONITRILE has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 2-{[(2-AMINO-4-PHENYL-1H-IMIDAZOL-1-YL)AMINO]METHYLENE}MALONONITRILE involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to various enzymes and receptors, modulating their activity. This interaction can lead to a range of biological effects, depending on the specific target .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer drug with an imidazole core.
Metronidazole: A bactericidal agent featuring an imidazole ring.
Uniqueness
2-{[(2-AMINO-4-PHENYL-1H-IMIDAZOL-1-YL)AMINO]METHYLENE}MALONONITRILE is unique due to its specific substitution pattern and the presence of a malononitrile group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specialized applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
